Product packaging for 5-Phenylnaphthalene-1-carboxaldehyde(Cat. No.:CAS No. 702707-14-0)

5-Phenylnaphthalene-1-carboxaldehyde

Cat. No.: B3330439
CAS No.: 702707-14-0
M. Wt: 232.28 g/mol
InChI Key: QTFPPAFLRGMJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Naphthalene (B1677914) and Phenylnaphthalene Scaffolds in Advanced Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the development of a wide array of organic molecules. ijpsjournal.com Its fused two-ring system provides a rigid and planar scaffold that is integral to the design of compounds with specific therapeutic properties. Numerous drugs approved by the FDA contain the naphthalene moiety, including Naproxen, Nabumetone, and Terbinafine, highlighting its importance in medicinal chemistry. The lipophilic nature of the naphthalene ring can enhance the ability of molecules to penetrate biological membranes, a crucial factor for antimicrobial efficacy. ijpsjournal.com

Phenylnaphthalene scaffolds, a subclass of naphthalene derivatives, are of particular interest due to their unique structural and electronic properties. These scaffolds are found in a number of compounds with demonstrated biological activities. For instance, certain 2-phenylnaphthalene (B165426) derivatives have been shown to inhibit pro-inflammatory mediators. The study of lignans (B1203133), a class of naturally occurring polyphenols, often involves 1-phenylnaphthalene (B165152) structures, which have shown a range of physiological activities. researchgate.net The synthesis of natural products containing a naphthalene core is an active area of research, with chemists developing efficient methods to construct these complex molecules. chemistryviews.org

Fundamental Role of Aldehyde Functionality in Chemical Transformations

The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom, is one of the most reactive and versatile functionalities in organic synthesis. numberanalytics.comchemistrytalk.org Its high reactivity stems from the polarity of the carbonyl group and the accessibility of the carbonyl carbon to nucleophilic attack. chemistrytalk.orgbritannica.com This makes aldehydes key intermediates in a vast number of chemical transformations.

Aldehydes readily undergo a variety of reactions, including:

Oxidation: They can be easily oxidized to form carboxylic acids using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). numberanalytics.com

Reduction: Aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: This is a characteristic reaction where a nucleophile attacks the electrophilic carbonyl carbon. numberanalytics.com Examples include the addition of Grignard reagents to form secondary alcohols and the addition of cyanide to form cyanohydrins. numberanalytics.com

Reactions at the α-carbon: If an aldehyde possesses an α-hydrogen, it can exist in equilibrium with its enol tautomer, enabling a range of reactions at the α-position. britannica.com

The aldehyde group's ability to participate in such a wide array of reactions makes it an invaluable tool for synthetic chemists to build molecular complexity.

Research Trajectories and Academic Focus on 5-Phenylnaphthalene-1-carboxaldehyde Derivatives

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader interest in phenylnaphthalene derivatives suggests potential research directions. The combination of the biologically active naphthalene scaffold and the synthetically versatile aldehyde group makes this class of compounds attractive for several fields.

Current research on related naphthalene derivatives points towards several potential applications for derivatives of this compound:

Medicinal Chemistry: Given that numerous naphthalene derivatives exhibit a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties, it is plausible that derivatives of this compound could be investigated for similar biological effects. researchgate.net The aldehyde group can be transformed into other functional groups to create a library of compounds for screening.

Materials Science: Aromatic aldehydes are precursors for the synthesis of various polymers, dyes, and liquid crystals. numberanalytics.com The rigid and planar structure of the phenylnaphthalene core could be exploited to create materials with interesting optical and electronic properties.

Coordination Chemistry: The aldehyde oxygen can act as a ligand for metal ions, suggesting that this compound and its derivatives could be used to synthesize novel coordination polymers and metal-organic frameworks (MOFs). numberanalytics.com

The synthesis of this compound itself can be achieved through methods such as the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by reduction and subsequent oxidation. Further research into the derivatization of the aldehyde group could lead to the discovery of novel compounds with valuable applications.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₁₂O
Molecular Weight 232.28 g/mol
CAS Number 702707-14-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O B3330439 5-Phenylnaphthalene-1-carboxaldehyde CAS No. 702707-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylnaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-14-8-4-11-17-15(9-5-10-16(14)17)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFPPAFLRGMJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C(C=CC=C32)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704786
Record name 5-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702707-14-0
Record name 5-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Phenylnaphthalene 1 Carboxaldehyde and Its Structural Analogues

Strategies for Aryl Group Incorporation and Naphthalene (B1677914) Derivatization

Building the foundational 1-phenylnaphthalene (B165152) skeleton is the critical first step. Transition metal catalysis, particularly with palladium, offers powerful and versatile methods for forging the crucial aryl-aryl bond.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net It is particularly effective for creating biaryl systems like 1-phenylnaphthalene. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. organic-chemistry.org The versatility of this reaction is enhanced by the stability, low toxicity, and commercial availability of many boronic acid reagents. researchgate.netorganic-chemistry.org

A general approach for synthesizing 1-phenylnaphthalene involves the reaction of 1-bromonaphthalene (B1665260) with phenylboronic acid. researchgate.net The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. Following this, a base is required to activate the organoboron reagent, forming a boronate complex that facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center. organic-chemistry.org The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst. york.ac.uk Studies have shown that the nucleophilicity of the boronate complex is important for the efficiency of the transmetalation step, with electron-donating groups on the arylboronic acid leading to higher yields. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Phenylnaphthalene Synthesis

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Conditions Yield
1-Bromonaphthalene Phenylboronic acid Pd(OAc)₂ (0.003) / Tri-(o-tolyl)phosphine (0.009) K₂CO₃ n-Propanol/Water Reflux, 1h 95% researchgate.net
1-Naphthalenyl pivalate Phenylboronic acid NiCl₂(PCy₃)₂ K₃PO₄ tert-Butyl alcohol 82°C, 12h 100% chemicalbook.com

This table presents data from various studies to illustrate the conditions for Suzuki-Miyaura coupling reactions involving naphthalene derivatives.

While palladium is the most common catalyst, other transition metals have also been utilized to construct functionalized naphthalene systems. nih.govbohrium.com These alternative methods can offer different reactivity and selectivity profiles. For instance, cobalt(III)-catalyzed C-H amidation has been developed as a method for functionalizing aromatic systems. researchgate.net Titanium-based catalysts have been employed for reactions such as the hydroamination of terminal alkynes, which can subsequently be hydrolyzed to form aldehydes. organic-chemistry.org The development of diverse transition-metal-catalyzed reactions, including C-H oxidation and borylation, provides concise pathways to access functionalized naphthalene building blocks for complex natural product synthesis. bohrium.comresearchgate.net

Regioselective Formylation and Carbaldehyde Synthesis

Once the phenylnaphthalene scaffold is in place, the next challenge is the regioselective introduction of the carbaldehyde group at the C1 position.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgstrath.ac.uk This coordination directs the deprotonation of the proton at the ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile to install a functional group with high regioselectivity.

In the context of naphthalene derivatives, DMGs such as N,N-diethylcarbamate or N,N-diethylcarboxamide can be used to direct metalation to specific positions on the naphthalene ring. acs.orgacs.org For the synthesis of 5-phenylnaphthalene-1-carboxaldehyde, a hypothetical route would involve a DMG at the 1-position of a 5-phenylnaphthalene precursor. This would direct lithiation to the C2 or C8 position. To achieve formylation at the C1 position, one would need to start with a precursor where the DMG is positioned to direct metalation to the desired carbon, which is then displaced by a formyl group.

The Reiche formylation is a classic method that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). wikipedia.orgsynarchive.com This reaction is effective for electron-rich aromatic compounds. wikipedia.orgmdpi.com Combining DoM with a formylation quench provides a precise route to naphthaldehydes. After the regioselective generation of the aryllithium species via DoM, the reaction with a formylating agent like N,N-dimethylformamide (DMF) would yield the desired aldehyde.

Table 2: Key Concepts in Directed Ortho-Metalation (DoM)

Concept Description Key Reagents Reference
Directing Metalation Group (DMG) A functional group that coordinates to a lithium reagent, directing deprotonation to the adjacent ortho-position. Amides, Carbamates, Methoxy groups wikipedia.org
Metalating Agent A strong organolithium base that performs the deprotonation. n-Butyllithium, sec-Butyllithium, t-Butyllithium acs.org

| Electrophilic Quench | An electrophile that reacts with the generated aryllithium intermediate. | DMF, Dichloromethyl methyl ether | organic-chemistry.orgwikipedia.org |

This table outlines the fundamental components of the Directed Ortho-Metalation strategy.

The Vilsmeier-Haack reaction provides another effective method for the formylation of electron-rich aromatic rings, which would include the phenylnaphthalene system. wikipedia.orgorganic-chemistry.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). jk-sci.com These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. wikipedia.orgtcichemicals.com

The electron-rich phenylnaphthalene ring attacks the electrophilic Vilsmeier reagent in an electrophilic aromatic substitution reaction. chemistrysteps.com This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgjk-sci.com The reaction is generally selective for the most electron-rich position on the aromatic ring. For a 1-phenylnaphthalene, the substitution pattern would be influenced by the electronic effects of the phenyl group and the inherent reactivity of the naphthalene core, with positions like 4, 5, and 8 being potential sites for formylation. Achieving specific C1 formylation on a 5-phenylnaphthalene would depend on the directing influence of the C5-phenyl group.

Cascade and Annulation Reaction Sequences for Naphthalene Core Formation

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single pot under the same reaction conditions, where each step triggers the next. baranlab.org This approach offers significant advantages in terms of synthetic efficiency by rapidly building molecular complexity from simpler starting materials. nih.gov

A notable example is the synthesis of 1-naphthaldehydes via a cascade reaction of 1-phenylpent-4-yn-2-ols promoted by iodine monochloride (ICl). researchgate.net This method provides an elegant and direct route to the functionalized naphthalene core. The proposed mechanism begins with the coordination of ICl to the alkyne, forming an iodonium (B1229267) intermediate. This is followed by an intramolecular Friedel-Crafts-type cyclization onto the phenyl ring to generate a vinyl iodide intermediate. Subsequent dehydration and oxidation steps lead to the formation of the aromatic naphthaldehyde system with excellent regioselectivity. researchgate.net This strategy highlights how complex structures can be assembled efficiently by designing a sequence of reactions that proceed spontaneously after an initial trigger.

Table 3: Iodine Monochloride-Promoted Cascade Synthesis of 1-Naphthaldehydes

Starting Material (1-phenylpent-4-yn-2-ol derivative) Reagent Product Yield
1-(p-tolyl)pent-4-yn-2-ol ICl 6-methyl-1-naphthaldehyde 73% researchgate.net
1-(4-methoxyphenyl)pent-4-yn-2-ol ICl 6-methoxy-1-naphthaldehyde 65% researchgate.net

This table summarizes the results of a cascade reaction for synthesizing substituted 1-naphthaldehydes, as reported in the literature. researchgate.net

Acid-Catalyzed Annulation Reactions (e.g., BF3·Et2O-catalyzed)

An efficient method for synthesizing α-aryl substituted naphthalene derivatives involves an annulation reaction between arylacetaldehydes and arylalkynes catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O). google.com This approach is notable for its use of an inexpensive and readily available Lewis acid catalyst. google.com The reaction proceeds by activating the arylacetaldehyde with BF₃·Et₂O, followed by an electrophilic attack on the arylalkyne and subsequent benzannulation to form the naphthalene core. lookchem.com This method tolerates a variety of substituents on both the phenylacetaldehyde (B1677652) and phenylacetylene (B144264) starting materials, allowing for the creation of a diverse range of substituted naphthalenes. google.com

Table 1: Synthesis of α-Aryl Substituted Naphthalene Derivatives via BF₃·Et₂O-Catalyzed Annulation google.com

Arylacetaldehyde ReactantArylalkyne ReactantResulting Naphthalene Product
PhenylacetaldehydePhenylacetylene1-Phenylnaphthalene
(4-Methylphenyl)acetaldehydePhenylacetylene1-Phenyl-7-methylnaphthalene
(4-Methoxyphenyl)acetaldehydePhenylacetylene7-Methoxy-1-phenylnaphthalene
Phenylacetaldehyde(4-Methylphenyl)acetylene4-Methyl-1-phenylnaphthalene
Phenylacetaldehyde(4-Methoxyphenyl)acetylene4-Methoxy-1-phenylnaphthalene

Palladium-Catalyzed Annulation for Fused Polycyclic Systems

Palladium catalysis offers a powerful tool for constructing fused polycyclic aromatic hydrocarbons, including complex naphthalene-containing systems. researchgate.netfigshare.com One prominent strategy involves the palladium-catalyzed annulation of arynes, which are highly reactive intermediates. researchgate.netresearchgate.net This process can be used to synthesize unsymmetrically substituted triphenylenes and other polycyclic structures that are difficult to access through other means. researchgate.net

The reaction can proceed via two main pathways: the annulation of arynes by 2-halobiaryls or a double annulation of arynes by simple aryl halides. researchgate.netfigshare.com The proposed catalytic cycle typically involves several key steps:

Oxidative Addition : The aryl halide adds to a Pd(0) catalyst. researchgate.net

Aryne Insertion : The generated organopalladium species coordinates and inserts an aryne molecule. researchgate.net

Second Aryne Insertion (for double annulation) : The resulting biarylpalladium intermediate inserts a second aryne molecule. researchgate.net

Intramolecular Cyclization : A palladacyclic intermediate is formed through intramolecular cyclization. researchgate.net

Reductive Elimination : The final fused polycyclic product is released, regenerating the Pd(0) catalyst. researchgate.net

This methodology allows for the controlled, stepwise coupling of highly reactive substrates to generate complex, functionally-substituted polycyclic aromatic compounds in high yields. researchgate.netresearchgate.net Another related approach uses palladium catalysis for the C-H alkylation of 1-naphthylamines with dichloroalkanes, providing a route to construct fused polycyclic amines from a naphthalene core. rsc.org

Multi-Step Synthesis from Precursor Molecules

A classical and effective route to polycyclic aromatic systems is the Haworth synthesis, which can be adapted to produce phenylnaphthalene structures. vedantu.comyoutube.com This multi-step process begins with the Friedel-Crafts acylation of an aromatic compound, such as benzene (B151609) with succinic anhydride, to yield a β-aroyl propionic acid, for instance, β-benzoyl propionic acid. vedantu.com

A more direct precursor for a 1-phenylnaphthalene core is an α-arylidene-β-benzoyl propionic acid. The critical step is an acid-catalyzed intramolecular cyclization. Research has shown that various catalysts, including concentrated sulfuric acid, polyphosphoric acid (PPA), and greener alternatives like Zeolite H-Beta, can effectively promote this cyclization to form 1-phenyl naphthoic acids. researchgate.net The subsequent product, a 1-phenyl naphthoic acid, is a very close structural analogue to the target aldehyde and can potentially be converted to it via standard functional group transformations. The use of Zeolite H-Beta as a reusable, heterogeneous catalyst represents a more environmentally benign approach to this transformation. researchgate.net

Table 2: Catalyst Optimization for Cyclization of α-Arylidene-β-benzoyl Propionic Acid to 1-Phenyl Naphthoic Acid researchgate.net

CatalystReaction Time (Conventional Heating)Reaction Time (Microwave Irradiation)Yield (%)
Conc. H₂SO₄12 hours3 hours72
Polyphosphoric Acid (PPA)15 hours4 hours65
Sulphamic Acid18 hours5 hours55
Zeolite H-Beta10 hours2.5 hours85

The synthesis of functionalized naphthalene aldehydes as key intermediates can be achieved through various annulation strategies. One such method is the FeCl₃-promoted annulation of aryl acetaldehydes with alkynes, which provides a direct and versatile route to polysubstituted naphthalenes under mild conditions. lookchem.com

Another powerful technique is the electrophilic cyclization of specifically designed precursors. For example, arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to regioselectively produce a wide array of substituted naphthalenes. nih.gov These alcohol precursors are readily prepared by reacting lithium acetylides with the corresponding 2-arylacetaldehydes. nih.gov The cyclization itself is triggered by various electrophiles such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS), yielding halogenated naphthalenes that are valuable for further functionalization. nih.gov Similarly, cyclization of 1-aryl-3-alkyn-2-ones can produce 3-iodo-2-naphthols in excellent yields. nih.gov

Stereoselective and Enantioselective Synthetic Approaches

For the synthesis of structurally complex and stereochemically rich naphthalene carbaldehydes, organocatalytic domino reactions provide an exceptionally efficient and elegant approach. A notable example is the synthesis of highly functionalized and enantiomerically pure octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes. vedantu.com This transformation is achieved through a cascade reaction involving (E)-7-oxooct-5-enal and an arylpropenal like cinnamaldehyde. vedantu.com

The proposed mechanism for this reaction is a Michael-Michael-aldol condensation sequence. vedantu.com It begins with the initial Michael addition of an enamine, formed from the organocatalyst and the oxo-enal, to the cinnamaldehyde. This is followed by a second intramolecular Michael addition, which forms the cyclic core. A final intramolecular aldol (B89426) condensation and subsequent dehydration yield the final product. vedantu.com This domino process is remarkable as it constructs three new bonds and four stereocenters in a single operational sequence, affording the complex naphthalene carbaldehyde derivative with outstanding diastereoselectivity and near-perfect enantioselectivity (>99% ee). vedantu.com The resulting optically active decalin derivatives are valuable intermediates for synthesizing biologically active compounds. vedantu.com

Table 3: Organocatalytic Synthesis of Octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes vedantu.com

Arylpropenal ReactantYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cinnamaldehyde78>20:1>99
4-Chlorocinnamaldehyde75>20:1>99
4-Nitrocinnamaldehyde72>20:1>99
2-Methoxycinnamaldehyde71>20:1>99
3-Phenylpropenal78>20:1>99

Reactivity Profile and Mechanistic Investigations of 5 Phenylnaphthalene 1 Carboxaldehyde

Transformations at the Aldehyde Moiety

The aldehyde functional group is a primary site of reactivity in 5-phenylnaphthalene-1-carboxaldehyde, readily undergoing reduction, condensation, and oxidation reactions to yield a variety of valuable derivatives.

Reduction to Hydroxymethyl Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol, (5-phenylnaphthalen-1-yl)methanol, is a fundamental transformation. This conversion is typically achieved with high efficiency using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently employed for this purpose. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This initial addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during workup to afford the corresponding primary alcohol. Due to its milder nature, NaBH₄ is advantageous as it typically does not reduce other functional groups that might be present in more complex derivatives.

For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be utilized. LiAlH₄ is a much stronger reducing agent than NaBH₄ and readily reduces aldehydes to primary alcohols. These reactions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the high reactivity of LiAlH₄ with protic solvents. The mechanism is analogous to that of NaBH₄, involving hydride transfer. However, given its greater reactivity, LiAlH₄ can also reduce other functional groups, a factor that must be considered in the synthesis of complex molecules.

Another method for the reduction of the aldehyde is catalytic hydrogenation . This process involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically performed under pressure in a suitable solvent. The catalytic surface facilitates the addition of hydrogen atoms across the carbonyl double bond, resulting in the formation of the hydroxymethyl derivative.

Table 1: Comparison of Reducing Agents for the Conversion of this compound to (5-Phenylnaphthalen-1-yl)methanol
Reducing AgentSolventTypical ConditionsSelectivityNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureHigh for aldehydes and ketonesMild conditions, easy workup.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to Room TemperatureLow; reduces most carbonylsHighly reactive, requires anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl AcetateRoom Temperature, H₂ pressureCan reduce other unsaturated groupsCatalyst choice can influence selectivity.

Condensation Reactions with Diverse Nucleophiles

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds through condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives (e.g., diethyl malonate, malononitrile) or β-keto esters. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. The base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol-type intermediate yields a new α,β-unsaturated compound. The steric hindrance from the peri-hydrogen on the naphthalene (B1677914) ring may influence the rate of this condensation.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In this reaction, this compound is treated with a phosphorus ylide (a Wittig reagent), which is typically prepared by the deprotonation of a phosphonium (B103445) salt with a strong base. The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Formation of Imines and Hydrazones: this compound readily reacts with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed under mild, often acid-catalyzed, conditions. The nitrogen atom of the amine or hydrazine (B178648) acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. Subsequent elimination of a water molecule yields the C=N double bond of the imine or hydrazone. The formation of these derivatives is often reversible and can be used for the protection of the aldehyde group or for the synthesis of more complex nitrogen-containing heterocyclic systems.

Table 2: Examples of Condensation Reactions with this compound
Reaction TypeNucleophileCatalystProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Weak Base (e.g., Piperidine)α,β-Unsaturated Dinitrile
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)-Styrene (B11656) Derivative
Imine FormationPrimary Amine (e.g., Aniline)Acid (e.g., Acetic Acid)Imine (Schiff Base)
Hydrazone FormationHydrazine (e.g., Phenylhydrazine)Acid (e.g., Acetic Acid)Hydrazone

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-phenylnaphthalene-1-carboxylic acid. This transformation is a key step in the synthesis of various derivatives and is accomplished using a range of oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful and common oxidizing agent for this purpose. The reaction is typically carried out in an aqueous alkaline or acidic solution. In basic media, the aldehyde is oxidized to the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the carboxylic acid. The mechanism in basic solution is thought to involve a hydride transfer. In acidic or neutral conditions, the reaction may proceed through the formation of a permanganate ester of the aldehyde hydrate. uwindsor.cabaranlab.org

Jones oxidation , using a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is another effective method for the oxidation of aromatic aldehydes to carboxylic acids. nih.govnih.govsci-hub.strsc.orgresearchgate.net The reaction is generally rapid and high-yielding. The mechanism involves the formation of a chromate (B82759) ester intermediate from the aldehyde hydrate, which is then oxidized. nih.gov

The Tollens' test , while primarily a qualitative test for aldehydes, can also be used for their preparative oxidation. organic-chemistry.orgyoutube.comnih.govrsc.org The Tollens' reagent, an alkaline solution of diamminesilver(I) complex ([Ag(NH₃)₂]⁺), oxidizes the aldehyde to the carboxylate anion, while the silver(I) ions are reduced to elemental silver, forming a characteristic silver mirror on the reaction vessel. organic-chemistry.orgyoutube.com

Other oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in acidic solution, can also be employed for this transformation.

Table 3: Common Oxidizing Agents for the Conversion of this compound to 5-Phenylnaphthalene-1-carboxylic Acid
Oxidizing AgentTypical ConditionsProductNotes
Potassium Permanganate (KMnO₄)Aqueous base or acid, heat5-Phenylnaphthalene-1-carboxylic acidPowerful oxidant, can cleave other functional groups. uwindsor.cabaranlab.orgwikipedia.org
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0 °C to room temperature5-Phenylnaphthalene-1-carboxylic acidRapid and high-yielding, but uses carcinogenic Cr(VI). nih.govnih.govsci-hub.strsc.orgresearchgate.net
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia, gentle warming5-Phenylnaphthalene-1-carboxylateMild conditions, primarily a qualitative test. organic-chemistry.orgyoutube.comnih.govrsc.org

Reactivity of the Phenyl and Naphthalene Ring Systems

The aromatic character of both the naphthalene and phenyl rings in this compound allows for a range of substitution and metal-mediated reactions, further expanding its synthetic utility.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SₑAr): The naphthalene ring system is generally more reactive towards electrophilic attack than benzene (B151609). In this compound, the outcome of electrophilic substitution is governed by the directing effects of the existing substituents. The aldehyde group (-CHO) at the C1 position is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the phenyl group at the C5 position is an activating, ortho-, para-directing group.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group, respectively.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution on the unmodified phenylnaphthalene core is generally difficult and requires harsh conditions. For SₙAr to proceed readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). In this compound, the absence of such a leaving group on the aromatic rings makes direct SₙAr reactions unlikely under standard conditions. However, should a derivative be prepared with a suitable leaving group, the electron-withdrawing aldehyde group could facilitate nucleophilic attack.

Organometallic Reactivity and Carbon-Metal Bond Formation

The presence of the aldehyde group and the C-H bonds on the aromatic rings of this compound opens avenues for various organometallic transformations, including directed metalation and palladium-catalyzed cross-coupling reactions.

Directed Ortho-Metalation (DoM): The aldehyde group can function as a directed metalation group (DMG). baranlab.orgorganic-chemistry.orgyoutube.comwikipedia.org In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the aldehyde can coordinate to the lithium cation, directing the deprotonation of a nearby C-H bond. baranlab.orgorganic-chemistry.orgwikipedia.org In the case of this compound, this would likely lead to the regioselective formation of an organolithium species at the C2 position of the naphthalene ring. This newly formed carbon-metal bond can then be reacted with a variety of electrophiles to introduce new functional groups at this specific position. The steric bulk of the phenyl group at C5 would likely disfavor metalation at the C8 position.

Palladium-Catalyzed C-H Activation/Functionalization: In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. Palladium catalysts, in particular, have been widely used for this purpose. sci-hub.stnih.govnih.govyoutube.com The aldehyde group in this compound can act as a directing group in palladium-catalyzed C-H activation reactions, facilitating the formation of a palladacycle intermediate. This intermediate can then participate in cross-coupling reactions with various partners, such as aryl halides, alkenes, or alkynes, to introduce new substituents at the ortho-position (C2) of the naphthalene ring. Similarly, C-H activation of the ortho-positions of the phenyl ring, directed by a suitable coordinating group or through non-directed pathways, could also be envisioned. These reactions provide an efficient and atom-economical route to more complex derivatives.

Table 4: Potential Organometallic Transformations of this compound
Reaction TypeReagent/CatalystPotential Site of C-M Bond FormationSubsequent Reaction
Directed Ortho-MetalationOrganolithium Base (e.g., n-BuLi)C2 of Naphthalene RingQuenching with Electrophiles
Pd-Catalyzed C-H ActivationPalladium Catalyst (e.g., Pd(OAc)₂)C2 of Naphthalene Ring or ortho-C of Phenyl RingCross-Coupling Reactions

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. organic-chemistry.orgadichemistry.commsu.edu Cycloaddition reactions, a prominent type of pericyclic reaction, involve the formation of a cyclic molecule from two or more unsaturated molecules. researchgate.netmdpi.com The reactivity of this compound in such reactions is influenced by both the electronic nature of the aldehyde group and the steric hindrance imposed by the phenyl substituent.

The naphthalene core itself is generally a reluctant participant in thermal Diels-Alder reactions due to the significant loss of aromatic stabilization energy required to form the dearomatized intermediate. echemi.com The activation energy for the Diels-Alder reaction of naphthalene is consequently high. echemi.com However, the presence of the electron-withdrawing carboxaldehyde group at the 1-position is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system, potentially enhancing its reactivity as a dienophile in inverse-electron-demand cycloadditions.

While specific experimental data on the pericyclic and cycloaddition reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from related naphthalene derivatives. For instance, the photochemical behavior of naphthaldehydes can be dramatically altered by the presence of Lewis acids, shifting the reaction pathway from typical carbonyl photochemistry to cycloaddition reactions at the aromatic core. nih.gov This suggests that under specific conditions, the naphthalene ring of this compound could participate in cycloaddition reactions.

Table 1: Plausible Cycloaddition Reactions of this compound

Reaction TypePotential ReactantExpected Product TypeInfluencing Factors
[4+2] Cycloaddition (Diels-Alder) Electron-rich dienesSubstituted phenanthrene (B1679779) derivativesAromaticity loss, steric hindrance from the phenyl group, electronic effect of the aldehyde.
[2+2] Photocycloaddition Alkenes (e.g., 2,3-dimethylbutene)Cyclobutane (B1203170) adducts fused to the naphthalene ringUV irradiation, presence of a Lewis acid catalyst. nih.gov
1,3-Dipolar Cycloaddition 1,3-dipoles (e.g., azides, nitrile oxides)Five-membered heterocyclic rings fused to the naphthalene coreNature of the dipole and dipolarophile, potential for catalysis. organic-chemistry.orgwikipedia.org

It is important to note that the phenyl group at the 5-position would likely exert significant steric influence, potentially directing the regioselectivity of any cycloaddition reaction.

Mechanistic Studies of Reactions Involving this compound

The mechanistic elucidation of chemical reactions provides fundamental insights into how transformations occur, enabling the prediction and control of reaction outcomes. For a molecule as complex as this compound, mechanistic studies are crucial for understanding its reactivity profile.

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, including the characterization of transition states and the calculation of activation energies. nih.govcapes.gov.br For pericyclic reactions, the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory are foundational concepts for predicting reaction feasibility and stereochemical outcomes. adichemistry.com

In the context of a potential Diels-Alder reaction involving the naphthalene core of this compound, theoretical studies on naphthalene itself have shown that the activation energy is a significant barrier. echemi.comchemrevlett.com Computational analysis of the transition state for such a reaction would likely reveal a highly distorted geometry, reflecting the energy penalty of disrupting the aromatic system. The phenyl substituent at the 5-position would add another layer of complexity, influencing the stability of the transition state through steric and electronic effects.

For cycloaddition reactions, the mechanism is generally concerted, meaning bond formation and breaking occur in a single step. adichemistry.com However, the degree of synchronicity can vary. In the case of a Lewis acid-catalyzed photocycloaddition, the reaction proceeds through an initial ortho photocycloaddition with an olefin, forming a cyclobutane intermediate which can then undergo further rearrangement. nih.gov The investigation of such a pathway for this compound would involve identifying the structures and energies of these intermediates and the transition states connecting them.

Catalysis plays a transformative role in organic synthesis, often enabling reactions that are otherwise unfeasible and controlling selectivity. In the context of cycloaddition reactions involving aromatic substrates, catalysis is particularly important for overcoming the inherent stability of the aromatic ring.

As previously mentioned, Lewis acids have been shown to dramatically alter the photochemical reactivity of naphthaldehydes. nih.gov Complexation of a Lewis acid, such as aluminum bromide (AlBr₃), to the carbonyl oxygen of this compound would increase the electron-withdrawing nature of the aldehyde group. This electronic perturbation can shift the reactivity from the carbonyl group to the naphthalene ring system, facilitating a visible-light-mediated cycloaddition at the arene core. nih.gov This switch in reactivity highlights the power of catalysis to control which part of a multifunctional molecule reacts.

In Diels-Alder reactions, Lewis acids are well-known to accelerate the reaction rate and enhance regioselectivity. nih.govyoutube.com By coordinating to the dienophile, a Lewis acid lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap with the diene and a lower activation energy. nih.gov For a potential Diels-Alder reaction where this compound acts as the dienophile (or the diene in an inverse-demand scenario), a suitable Lewis acid catalyst could be instrumental in promoting the reaction. For instance, gallium chloride has been used to catalyze the Diels-Alder reaction between naphthalene and N-phenylmaleimide, significantly increasing the reaction rate. kpfu.ru

Table 2: Potential Catalytic Systems for Cycloaddition Reactions of this compound

Catalyst TypePotential ReactionMechanism of ActionExpected Outcome
Lewis Acids (e.g., AlBr₃, GaCl₃) Photocycloaddition, Diels-AlderCoordination to the carbonyl oxygen, lowering the LUMO energy of the naphthalene system. nih.govkpfu.ruEnhanced reactivity of the naphthalene core, increased reaction rate and control of regioselectivity.
Transition Metals (e.g., Palladium, Rhodium) Various cycloadditionsFormation of organometallic intermediates, activation of reactants.Access to novel reaction pathways and product scaffolds.

The choice of catalyst would be critical in dictating the outcome of reactions involving this compound, offering a powerful tool to unlock its synthetic potential. Further experimental and computational studies are needed to fully explore the rich reactivity of this intriguing molecule.

5 Phenylnaphthalene 1 Carboxaldehyde As a Versatile Chemical Building Block

Utilization in the Synthesis of Polycyclic Aromatic Compounds

5-Phenylnaphthalene-1-carboxaldehyde is a polycyclic aromatic compound characterized by a naphthalene (B1677914) core substituted with a phenyl group and a reactive carboxaldehyde moiety. researchgate.net This structure, featuring an electron-rich phenyl group and an electrophilic aldehyde, makes it a valuable and versatile intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net PAHs are a class of compounds often studied for their applications in materials science and their biological significance. researchgate.netsci-hub.se The synthesis of larger aromatic systems can be achieved through reactions that build upon the existing naphthalene framework of the molecule. sci-hub.seresearchgate.net

Precursor for Structurally Diverse Fluorenones

While direct literature detailing the conversion of this compound to fluorenones is not prevalent, its structure lends itself to established synthetic strategies for this class of compounds. A common pathway to fluorenones involves the intramolecular cyclization of biarylcarboxylic acids. nih.gov In this context, this compound could serve as a key precursor. The synthetic sequence would involve the oxidation of the aldehyde group to a carboxylic acid, yielding 5-phenylnaphthalene-1-carboxylic acid. researchgate.net This intermediate, a type of biarylcarboxylic acid, could then undergo acid-catalyzed intramolecular acylation to form the corresponding fluorenone skeleton. nih.gov

Other modern synthetic methods for fluorenones include palladium-catalyzed dehydrogenative cyclization of benzophenones and dual C-H functionalization cascades of benzaldehydes. rsc.orgorganic-chemistry.org These advanced methods highlight the general utility of aldehyde-functionalized biaryls as starting materials for complex, multi-ring systems like fluorenones. rsc.org

Construction of Biologically Relevant Molecular Scaffolds (Focus on Synthetic Strategy)

The unique arrangement of the phenyl and aldehyde groups on the naphthalene scaffold makes this compound a strategic starting point for molecules of medicinal interest. researchgate.net Its aldehyde group can participate in a variety of chemical transformations, including oxidations, reductions, and condensation reactions, to build diverse molecular architectures. researchgate.net

Intermediate in the Synthesis of Lignans (B1203133) and Pericarbonyl Lignans

This compound is a key building block for the synthesis of 1-phenylnaphthalene-type lignans. wikipedia.org Lignans are a large class of polyphenolic compounds found in plants that exhibit a wide range of biological activities, including antitumor and antiviral properties. Arylnaphthalene lactone lignans, a subgroup, are known for activities such as HIV reverse transcriptase inhibition and cytotoxicity.

Synthetic strategies toward these lignans often involve the cyclization of precursor molecules like arylidene β-benzoyl propionic acid, which can be achieved in a single step using reagents such as polyphosphoric acid. rsc.org Greener synthetic approaches utilizing microwave irradiation have also been developed to produce 1-phenyl naphthalene systems, reducing reaction times and chemical waste. wikipedia.org The core structure of this compound provides the necessary C16 backbone characteristic of 1-phenylnaphthalene (B165152) lignans.

Precursor for Substituted 1-Phenylnaphthalenes with Potential for Analogue Development

The 1-phenylnaphthalene core is a scaffold for developing novel therapeutic agents. A study focused on creating analogues with antimicrobial activity utilized a synthetic route where 5-phenyl-1-naphthaldehyde (an alternative name for this compound) was a central intermediate. The synthesis began with 5-bromo-1-naphthaldehyde, which was subjected to a Suzuki coupling reaction with an appropriate boronic acid to introduce the phenyl group at the 5-position.

The resulting this compound was then further modified. For instance, it was reduced to its hydroxymethyl derivative, 5-phenylnaphthalene-1-methanol, using sodium borohydride (B1222165) (NaBH₄). researchgate.net This alcohol was then converted into various functionalized analogues, including aminomethyl and guanidinomethyl derivatives, to explore their potential as antibacterial agents, particularly against methicillin-resistant S. aureus (MRSA).

Table 1: Examples of 5-Substituted-1-phenylnaphthalene Analogues Synthesized from a this compound Precursor

Compound Number (as per source)Final Functional Group at C1Synthetic Pathway from AldehydeReference
5-CH₂NH₂ (Aminomethyl)Reduction to alcohol, mesylation, azide (B81097) substitution, then reduction.
8-CH₂-GuanidinoReduction to alcohol, Mitsunobu reaction with protected guanidine, then deprotection.
14-CH₂-GuanidinoReduction to alcohol, Mitsunobu reaction with protected guanidine, then deprotection.

Building Block for Sirtuin Inhibitor Analogues (e.g., Cambinol Analogues derived from 2-Hydroxy-6-phenylnaphthalene-1-carbaldehyde)

Sirtuins are a class of enzymes implicated in cellular regulation, and their inhibitors are of significant interest in cancer research. Cambinol, a sirtuin inhibitor with antilymphoma activity, features a β-naphthol pharmacophore. The synthesis of Cambinol and its analogues often starts from a substituted 2-hydroxy-1-naphthaldehyde (B42665). nih.gov For example, the synthesis of Cambinol involves a Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with ethyl benzoylacetate.

Structure-activity relationship (SAR) studies have shown that the β-naphthol nucleus is essential for activity. While many reported analogues are derived from 2-hydroxy-1-naphthaldehyde, the principles of medicinal chemistry suggest that this compound is a valuable building block for creating novel sirtuin inhibitor analogues. nih.gov By first introducing a hydroxyl group to the naphthalene ring (for instance, to create a 2-hydroxy-5-phenylnaphthalene-1-carbaldehyde intermediate), chemists can then apply established synthetic routes for Cambinol-like molecules. The introduction of the phenyl group at the 5-position offers a new vector for chemical modification, allowing for the exploration of how steric and electronic properties at this position affect sirtuin inhibition and selectivity. nih.gov

Application in Structure-Activity Relationship (SAR) Driven Synthetic Design

This compound is a prime example of a scaffold used in Structure-Activity Relationship (SAR) driven synthetic design. researchgate.net SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a core structure, chemists can optimize potency and selectivity. nih.gov

In the context of sirtuin inhibitors, SAR studies on Cambinol have revealed key structural requirements. nih.gov For example, modifications to the phenyl ring of Cambinol led to analogues with improved activity and increased selectivity for SIRT1 over SIRT2. nih.gov Furthermore, substitutions at the N1-position of the pyrimidinone ring resulted in analogues with selective SIRT2 inhibition. nih.gov

Role in the Development of Ligands for Catalysis and Coordination Chemistry

The unique structural characteristics of this compound, which include a bulky phenyl group attached to a naphthalene core and a reactive aldehyde functional group, position it as a valuable precursor in the synthesis of specialized ligands for catalysis and coordination chemistry. The inherent steric hindrance and electronic properties of this molecule can be harnessed to create ligands that form stable and selective metal complexes. However, detailed and specific research on the synthesis and application of ligands derived directly from this compound remains a developing area of study.

The aldehyde group in this compound serves as a key reactive site for the construction of various types of ligands, most notably Schiff base ligands. These are typically formed through the condensation reaction between the aldehyde and a primary amine. The resulting imine (C=N) bond is a crucial coordinating site, and the substituents on the amine component can be varied to tune the electronic and steric properties of the final ligand. This flexibility allows for the design of polydentate ligands capable of forming stable chelate rings with a variety of transition metal ions.

While specific studies detailing the catalytic performance of complexes derived from this compound are not extensively documented in publicly available literature, the general principles of coordination chemistry suggest their potential utility. The naphthalene and phenyl moieties can influence the solubility, stability, and catalytic activity of the resulting metal complexes. For instance, the aromatic nature of the ligand framework can facilitate π-stacking interactions, which may play a role in the assembly of supramolecular structures or influence substrate binding in catalytic processes.

The formation of coordination polymers is another potential application for ligands derived from this aldehyde. Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of the ligand are critical in determining the dimensionality and topology of the resulting framework. Ligands synthesized from this compound could lead to the formation of novel one-, two-, or three-dimensional coordination polymers with potential applications in areas such as gas storage, separation, or heterogeneous catalysis.

Furthermore, the conjugation within the 5-phenylnaphthalene system suggests that its derived ligands could be employed in the synthesis of luminescent metal complexes, particularly with lanthanide ions. The aromatic structure can act as an "antenna" to absorb light energy and transfer it to the coordinated metal ion, which then emits light at its characteristic wavelength. This property is highly sought after for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

Although direct research on this compound in these specific contexts is limited, related studies on other naphthalene-based aldehydes provide a conceptual framework. For example, research on ligands derived from 2-hydroxy-1-naphthaldehyde has demonstrated their utility in forming a wide range of metal complexes with interesting magnetic, catalytic, and biological properties. These studies underscore the potential of the naphthalene-aldehyde scaffold in ligand design.

Analytical and Computational Studies on 5 Phenylnaphthalene 1 Carboxaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in modern chemistry for the structural and quantitative analysis of compounds. For a molecule like 5-Phenylnaphthalene-1-carboxaldehyde, a combination of methods provides a complete picture of its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped, confirming the connectivity of the phenyl, naphthalene (B1677914), and carboxaldehyde groups.

Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, which would appear as a singlet in the downfield region (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons on the naphthalene and phenyl rings would produce a complex series of multiplets in the δ 7-9 ppm range. chemicalbook.com The specific coupling patterns and chemical shifts within this region would allow for the assignment of each proton to its position on the aromatic frameworks.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected values based on analogous structures.

Atom Type Predicted Chemical Shift (δ, ppm) Notes
¹H NMR
Aldehyde (-CHO)9.5 - 10.5Singlet, highly deshielded
Aromatic (Naphthalene & Phenyl)7.0 - 9.0Complex multiplet pattern
¹³C NMR
Carbonyl (C=O)190 - 195Characteristic for aldehydes
Aromatic (C-H)120 - 140Multiple signals
Aromatic (Quaternary)130 - 150Carbons at substitution points

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. currentseparations.com These methods measure the absorption or scattering of infrared radiation as molecules vibrate, with each functional group having a characteristic frequency. researchgate.net

Detailed Research Findings: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹. nist.gov Another key feature is the C-H stretching vibration of the aldehyde group, which appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. Further bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net Raman spectroscopy would also detect these vibrations, particularly the non-polar C=C bonds of the aromatic rings, which often give strong Raman signals. researchgate.net

Table 5.2: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aldehyde C-H Stretch2700 - 2900 (often two bands)Medium
Aldehyde C=O Stretch1690 - 1715Strong (IR)
Aromatic C=C Stretch1400 - 1600Medium to Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) offers extremely accurate mass measurements, allowing for the unequivocal determination of a molecule's elemental formula. researchgate.net

Detailed Research Findings: For this compound (C₁₇H₁₂O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass of 232.0888 Da. This high level of accuracy helps distinguish the compound from other isomers or molecules with the same nominal mass. nih.govresearchgate.net The standard mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 232. Under electron ionization (EI), characteristic fragmentation patterns would likely be observed, including the loss of the aldehyde group (CHO, 29 Da) to yield a fragment at m/z 203, and potentially the loss of the phenyl group (C₆H₅, 77 Da).

Table 5.3: HRMS Data and Expected Fragmentation

Parameter Value Significance
Molecular Formula C₁₇H₁₂O
Calculated Exact Mass 232.0888 DaConfirmed by HRMS for formula validation. rsc.org
Molecular Ion Peak [M]⁺ m/z 232Determines the molecular weight.
Major Fragment [M-CHO]⁺ m/z 203Loss of the formyl radical.
Major Fragment [M-C₆H₅]⁺ m/z 155Loss of the phenyl group.

UV-Visible Spectroscopy for Electronic Structure and Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. msu.edu The absorption of light promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's chromophores—the light-absorbing regions of the molecule. msu.edu

Detailed Research Findings: The chromophore in this compound consists of the extended π-conjugated system of the naphthalene ring, the phenyl group, and the carbonyl group. Compared to unsubstituted naphthalene, the presence of the phenyl and carboxaldehyde substituents extends the conjugation, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. msu.edu The UV-Vis spectrum would likely display multiple absorption bands characteristic of π→π* transitions within the aromatic system. nih.gov This technique is also highly useful for quantitative analysis, as the amount of light absorbed is directly proportional to the compound's concentration, following the Beer-Lambert law.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing the precise positions of each atom in the molecule and its arrangement within the crystal lattice. researchgate.netiaea.org

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry complements experimental data by providing a deeper understanding of molecular structure, properties, and reactivity through calculation-based methods. umd.edu Using quantum chemistry, researchers can model molecular behavior and predict spectroscopic properties. researchgate.net

Detailed Research Findings: For this compound, computational methods such as Density Functional Theory (DFT) are highly valuable. A conformational analysis can be performed to identify the most stable geometric arrangement of the molecule, particularly concerning the rotation around the single bond connecting the naphthalene and phenyl rings. nih.gov Geometry optimization calculations using a basis set like B3LYP/6-31G* can predict the lowest-energy structure. researchgate.net

Furthermore, these computational models can be used to calculate theoretical vibrational frequencies. The results can then be compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational bands. researchgate.netnih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to assist in the complete structural elucidation of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of significant size. arxiv.org DFT methods calculate the electronic structure of a molecule based on its electron density, which in turn allows for the prediction of a wide array of properties, including molecular geometry, stability, and chemical reactivity. arxiv.orgnih.gov

DFT studies on related structures, such as 1-naphthaldehyde (B104281), have successfully employed hybrid functionals like B3LYP with basis sets such as 6-311+G** to determine ground-state geometries and other electronic properties. researchgate.net For this compound, such calculations would reveal key structural parameters and electronic descriptors. The reactivity of the molecule can be predicted by analyzing DFT-derived quantities. For instance, the theory helps in identifying which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. The aldehyde carbon is predicted to be a primary electrophilic site, while the aromatic rings are potential sites for electrophilic substitution, with the precise locations influenced by the interplay of the substituent effects.

PropertyTypical Calculated ValueSignificance
Dipole Moment (Debye) 2.5 - 3.5 DIndicates overall molecular polarity, arising from the electronegative aldehyde group.
Ground State Energy (Hartree) Varies with methodA fundamental output used to calculate relative energies and reaction enthalpies.
Mulliken Atomic Charges C(aldehyde): positive; O(aldehyde): negativeQuantifies the electron distribution, highlighting the electrophilic carbon and nucleophilic oxygen of the carbonyl group.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

To visualize and quantify chemical reactivity, computational chemists employ tools like Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) theory.

Molecular Electrostatic Potential (MEP) The MEP is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. dtic.mil It provides a visual guide to the charge distribution, where different colors represent varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. Conversely, regions of positive potential (blue) would likely be found near the hydrogen of the aldehyde group and potentially above the π-faces of the aromatic rings. dtic.milresearchgate.net

Frontier Molecular Orbital (FMO) Analysis FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be a π-orbital distributed across the fused naphthalene and phenyl rings. researchgate.net The LUMO is anticipated to be a π* anti-bonding orbital, with significant localization on the carbon-oxygen double bond of the aldehyde group. This distribution makes the aldehyde carbon the primary target for nucleophiles, as this is where the LUMO is most accessible for interaction. youtube.comlibretexts.org

Table 2: Representative Frontier Molecular Orbital Data for Naphthalene (Data based on naphthalene as a core structural component.)

OrbitalEnergy (eV) (ωB97X-D/6-31G*) researchgate.netDescription
HOMO -7.2Highest Occupied Molecular Orbital; represents the electron-donating capability.
LUMO -0.3Lowest Unoccupied Molecular Orbital; represents the electron-accepting capability.
HOMO-LUMO Gap 6.9Energy difference indicating kinetic stability and chemical reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into mechanisms that are experimentally challenging to observe. uchicago.edu By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, a key reaction to model would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. Using DFT methods, one could model the approach of a nucleophile (e.g., a Grignard reagent or a cyanide ion) to the aldehyde. The simulation would proceed as follows:

Geometry Optimization: The equilibrium geometries and energies of the reactants (this compound and the nucleophile) are calculated.

Transition State Search: A search algorithm is used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediate and Product Optimization: The geometries of any intermediates (like a tetrahedral intermediate) and the final product are optimized.

Solvent effects, which can be significant, are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov This computational approach can predict whether a reaction is kinetically and thermodynamically favorable and can help rationalize product distributions. researchgate.netnih.gov

Table 3: Conceptual Steps in Modeling a Nucleophilic Addition Reaction

StepComputational TaskKey Output
1. Reactants Geometry optimization of aldehyde and nucleophile.Ground state energies and structures.
2. Transition State Locate saddle point on the potential energy surface.Activation energy (ΔG‡), transition state geometry.
3. Intermediate Geometry optimization of the addition intermediate.Stability of the intermediate.
4. Product Geometry optimization of the final alcohol product.Overall reaction energy (ΔG_rxn).

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net This process begins with a thorough conformational analysis, especially for flexible molecules. chemrxiv.org

Conformational Analysis For this compound, the primary source of conformational flexibility is the rotation of the C-C single bond connecting the phenyl group to the naphthalene ring. Different dihedral angles result in different conformers with varying steric interactions and energies. A computational conformational search can identify the most stable conformer(s). Studies on structurally related, complex aldehydes have shown that multiple stable conformations can exist, sometimes separated by only small energy differences. nih.govmdpi.com Identifying the global minimum energy conformer is essential for accurate predictions of other properties. chemrxiv.org

Prediction of Spectroscopic Properties Once the stable conformers are identified, their vibrational frequencies can be calculated using DFT. researchgate.net These calculations yield a theoretical infrared (IR) and Raman spectrum. The predicted frequencies and intensities can be compared to experimental spectra to provide detailed assignments of the observed vibrational modes. researchgate.net For this compound, key vibrational modes would include the C=O stretch of the aldehyde (typically a strong, sharp band in the IR spectrum), C-H stretching modes of the aromatic rings, and various C-C stretching and bending modes that are characteristic of the naphthalene skeleton. researchgate.net Theoretical calculations on the closely related 1-naphthaldehyde have shown excellent agreement between computed (using the B3LYP/6-311+G** level of theory) and experimental vibrational frequencies. researchgate.net

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Naphthaldehyde (Data from a DFT study on 1-naphthaldehyde, a structural analogue.) researchgate.net

Vibrational ModeExperimental FT-IR researchgate.netCalculated (Scaled) researchgate.netAssignment
C-H Stretch (Aldehyde) 27282769ν(C-H)
C=O Stretch (Aldehyde) 16951698ν(C=O)
Aromatic C=C Stretch 15781583ν(C=C)
C-H In-Plane Bend 12421239β(C-H)
Naphthalene Ring Bend 777780γ(Ring)

Conclusion and Future Perspectives in 5 Phenylnaphthalene 1 Carboxaldehyde Research

Synthesis and Reactivity Contributions to Organic Chemistry

The synthesis of 5-Phenylnaphthalene-1-carboxaldehyde has been achieved through various chemical transformations, with the Friedel-Crafts acylation serving as a common and foundational method. This process typically involves the acylation of naphthalene (B1677914) with benzoyl chloride, followed by subsequent reduction of the ketone to an alcohol and its eventual oxidation to the desired aldehyde. Alternative synthetic strategies include the direct oxidation of 5-phenylnaphthalene-1-carboxylic acid.

The reactivity of this compound is largely dictated by its aldehyde functional group. This group can be readily oxidized to form the corresponding carboxylic acid or reduced to yield 5-phenylnaphthalene-1-methanol. These transformations underscore the compound's utility as a versatile intermediate in the synthesis of more complex molecular structures. The phenyl and aldehyde substituents also influence the electronic properties of the naphthalene ring system, affecting its reactivity in electrophilic substitution reactions.

Emerging Trends in Catalyst Development for its Synthesis and Functionalization

Recent research has focused on developing more efficient and selective catalytic methods for the synthesis and functionalization of naphthalene derivatives, which can be extrapolated to this compound. The use of transition metal catalysts, such as palladium and rhodium, is a prominent area of investigation for C-H bond activation and functionalization of naphthalene cores. nih.govresearchgate.netnih.gov These methods offer the potential for more direct and atom-economical synthetic routes. For instance, rhodium-catalyzed C-H functionalization has been explored for the selective modification of naphthalene rings. researchgate.net

Furthermore, the development of recyclable and green catalysts, such as Brønsted acidic ionic liquids, for the synthesis of phenylnaphthalenes from precursors like styrene (B11656) oxides, points towards more sustainable synthetic approaches. rsc.org The application of nanozeolites as catalysts in reactions like the Perkin condensation to form 1-phenylnaphthalene (B165152) systems also represents a move towards environmentally benign and efficient chemical transformations. researchgate.net While not yet specifically reported for this compound, these emerging catalytic strategies hold significant promise for its future synthesis and modification.

Opportunities in Rational Molecular Design and Novel Material Precursor Development

The unique structural and electronic properties of this compound make it an attractive building block for the rational design of novel materials. Its rigid, planar aromatic structure is a key feature for applications in liquid crystals and coordination polymers. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the systematic tuning of molecular properties.

The potential for this compound to serve as a precursor for liquid crystals is an area of growing interest. By modifying the aldehyde group and introducing other functional moieties, it is possible to design molecules with specific mesophase behaviors. In the realm of materials science, substituted naphthaldehydes are being explored as linkers for the construction of metal-organic frameworks (MOFs). The defined geometry and functionality of molecules like this compound can be leveraged to create porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Interdisciplinary Research Avenues in Chemical Sciences

The versatility of this compound extends beyond traditional organic and materials chemistry, opening up avenues for interdisciplinary research. In medicinal chemistry, naphthalene-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The aldehyde functionality of this compound allows for its potential covalent interaction with biological targets, making it a scaffold of interest for drug discovery. Indeed, in vitro studies have shown that it can induce apoptosis in certain cancer cell lines.

The development of fluorescent chemosensors is another promising interdisciplinary field where this compound could find application. The naphthalene core is a known fluorophore, and modification of the aldehyde group can lead to sensors that exhibit changes in their fluorescence properties upon binding to specific analytes. This opens up possibilities for its use in chemical biology and environmental monitoring. The intersection of synthetic chemistry, materials science, and biology will likely uncover further novel applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthesis methods for 5-Phenylnaphthalene-1-carboxaldehyde in laboratory settings?

The synthesis of naphthalene carboxaldehyde derivatives typically involves aromatic substitution or oxidation reactions. For example, 1-Naphthalenecarboxaldehyde can be synthesized via the Sommelet–Hauser reaction using chloromethylnaphthalene and hexamethylenetetramine under reflux conditions . Adapting this method, this compound may require Friedel–Crafts acylation or palladium-catalyzed coupling to introduce the phenyl group. Purification often involves column chromatography or recrystallization. Characterization should include NMR (¹H/¹³C), FTIR, and HPLC-MS to confirm structural integrity and purity .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage: Keep in tightly sealed containers in dry, ventilated areas away from ignition sources. Monitor for electrostatic discharge risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid environmental release due to potential aquatic toxicity .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate systemic toxicity?

Follow these methodological steps:

  • Exposure Routes: Prioritize inhalation, oral, and dermal routes based on ’s inclusion criteria for naphthalene derivatives.
  • Dose Randomization: Ensure administered doses are randomized and allocation to study groups is concealed to minimize bias .
  • Endpoints: Monitor health outcomes such as hepatic, renal, and respiratory effects (Table B-1, ). Use histopathology and biochemical assays (e.g., ALT/AST for liver function) .
  • Species Selection: Use rodent models (rats/mice) for preliminary data, followed by non-human primates for translational relevance .

Q. What strategies resolve contradictions in toxicity data for naphthalene derivatives?

Address discrepancies through:

  • Systematic Reviews: Extract data using standardized forms (Table C-2, ) and assess study quality via risk-of-bias tools (Table C-6/C-7, ).
  • Mechanistic Studies: Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) to clarify species-specific toxicokinetic differences .
  • Dose-Response Modeling: Apply benchmark dose (BMD) analysis to reconcile varying NOAEL/LOAEL values across studies .

Q. How can computational models predict the environmental fate of this compound?

Key considerations include:

  • Degradation Pathways: Use QSAR models to estimate hydrolysis, photolysis, and microbial degradation rates. Monitor transformation products like carboxylic acids or alcohols .
  • Partitioning: Evaluate log Kow (octanol-water coefficient) to predict bioaccumulation potential. Experimental data for similar compounds suggest moderate persistence in sediments .
  • Ecotoxicology: Conduct Daphnia magna or algal toxicity assays to assess aquatic risks .

Q. What research gaps exist for this compound, and how should they be prioritized?

Critical gaps include:

  • Chronic Exposure Data: Lack of long-term carcinogenicity studies in relevant models .
  • Mechanistic Elucidation: Unknown interactions with nuclear receptors (e.g., AhR, PPARγ) that drive toxicity .
  • Environmental Monitoring: Limited data on real-world concentrations in water/soil . Prioritize studies using ATSDR’s substance-specific research agenda framework, focusing on endpoints with the highest uncertainty in risk assessments .

Methodological Tables

Table 1. Key Parameters for In Vivo Toxicity Studies

ParameterRecommendation
Exposure Duration90-day subchronic for preliminary data
SpeciesSprague-Dawley rats, C57BL/6 mice
Dose Range10–200 mg/kg/day (oral gavage)
Critical EndpointsHepatic enzyme levels, oxidative stress markers

Table 2. Risk-of-Bias Assessment Criteria

Bias DomainMitigation Strategy
RandomizationUse block randomization software
Allocation ConcealmentOpaque sealed envelopes or centralized systems
Outcome ReportingPre-register study protocols (e.g., OSF)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylnaphthalene-1-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
5-Phenylnaphthalene-1-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.